6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
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Overview
Description
6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes methoxy and nitro functional groups, as well as a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be explored to enhance the scalability and reproducibility of the synthesis process. Catalysts such as palladium or copper may be employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiparasitic agent and in the treatment of diseases such as malaria and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-8-nitroquinoline: Shares the methoxy and nitro functional groups but lacks the tetrahydroquinoline core.
8-nitro-6-methoxyquinoline: Similar structure but different positioning of functional groups.
Uniqueness
6-METHOXY-8-NITRO-4-(4-NITROPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its combination of functional groups and the tetrahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17N3O5 |
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Molecular Weight |
367.4g/mol |
IUPAC Name |
6-methoxy-8-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H17N3O5/c1-27-17-10-13(22(25)26)9-16-14-3-2-4-15(14)18(20-19(16)17)11-5-7-12(8-6-11)21(23)24/h2-3,5-10,14-15,18,20H,4H2,1H3 |
InChI Key |
KASWABQOKGURJG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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